An In-depth Technical Guide to the Physicochemical Properties of 4-Ethyl-5-methyl-1,3-thiazol-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 4-Ethyl-5-methyl-1,3-thiazol-2-amine
Introduction
4-Ethyl-5-methyl-1,3-thiazol-2-amine is a substituted aminothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The thiazole ring is a core structural motif in numerous pharmaceuticals, owing to its ability to engage in a variety of biological interactions. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Ethyl-5-methyl-1,3-thiazol-2-amine, offering insights for researchers, scientists, and professionals in drug development. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes computed data, information on analogous compounds, and established analytical methodologies to provide a robust profile.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its identity and structure. 4-Ethyl-5-methyl-1,3-thiazol-2-amine possesses a central 1,3-thiazole ring substituted with an ethyl group at the 4-position, a methyl group at the 5-position, and an amine group at the 2-position.
| Identifier | Value |
| IUPAC Name | 4-ethyl-5-methyl-1,3-thiazol-2-amine[1] |
| CAS Number | 30709-59-2[1] |
| Molecular Formula | C₆H₁₀N₂S[1] |
| Molecular Weight | 142.22 g/mol [1][2] |
| Canonical SMILES | CCC1=C(SC(=N1)N)C[1] |
| InChI Key | XPDXICVHAINXCZ-UHFFFAOYSA-N[1] |
The structural arrangement of these functional groups dictates the molecule's electronic properties, reactivity, and potential for intermolecular interactions, which in turn govern its physicochemical behavior.
Physicochemical Properties: A Tabulated Summary
A comprehensive understanding of a compound's physicochemical properties is paramount for its application in research and development, influencing aspects from solubility and formulation to ADME (absorption, distribution, metabolism, and excretion) properties in drug discovery.
| Property | Value | Source/Method |
| Melting Point | Data not available. For a related, more complex thiazole derivative, a melting point of 182-185 °C has been reported.[3] | Experimental (Analog) |
| Boiling Point | Data not available. For the related compound 4-Methyl-5-thiazoleethanol, a boiling point of 259.2 °C is documented.[4] | Experimental (Analog) |
| Water Solubility | Predicted to be low. For the analogous 4-methyl-5-(β-hydroxyethyl)thiazole, a water solubility of 2.26 g/L is predicted.[5] | Predicted (Analog) |
| LogP (Octanol-Water Partition Coefficient) | 1.8 | Computed (PubChem)[1] |
| pKa (Acid Dissociation Constant) | Data not available. For the related 4-methyl-5-(β-hydroxyethyl)thiazole, the strongest basic pKa is predicted to be 3.12.[5] | Predicted (Analog) |
| Hydrogen Bond Donors | 1[1] | Computed (PubChem) |
| Hydrogen Bond Acceptors | 3[1] | Computed (PubChem) |
| Topological Polar Surface Area (TPSA) | 67.2 Ų[1] | Computed (PubChem) |
| Rotatable Bond Count | 1[1] | Computed (PubChem) |
Experimental Protocols for Physicochemical Characterization
The determination of the physicochemical properties of a novel compound like 4-Ethyl-5-methyl-1,3-thiazol-2-amine follows a standardized set of experimental procedures. The causality behind these experimental choices lies in obtaining accurate and reproducible data that are essential for regulatory submissions and further research.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.
Methodology: Capillary Melting Point
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Sample Preparation: A small, dry sample of 4-Ethyl-5-methyl-1,3-thiazol-2-amine is finely powdered.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
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Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
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Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Solubility in various solvents is crucial for reaction chemistry, purification, and formulation development.
Methodology: Visual Assessment in Various Solvents
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Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).
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Sample Addition: A small, accurately weighed amount of 4-Ethyl-5-methyl-1,3-thiazol-2-amine (e.g., 1-5 mg) is added to a known volume of each solvent (e.g., 1 mL) in a clear vial.
-
Mixing: The vials are agitated (e.g., vortexed or sonicated) for a set period to ensure thorough mixing.
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Observation: The samples are visually inspected for the presence of undissolved solid.
-
Quantification (Optional): For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC.
Caption: Workflow for Solubility Assessment.
Spectroscopic and Spectrometric Analysis
Spectroscopic techniques are indispensable for structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the ethyl and methyl protons, as well as the amine protons. The chemical shifts and coupling patterns would confirm the connectivity of the alkyl groups.
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¹³C NMR: A ¹³C NMR spectrum for 4-Ethyl-5-methyl-1,3-thiazol-2-amine is available on SpectraBase, providing experimental evidence for the carbon skeleton.[1] The spectrum would show characteristic peaks for the ethyl and methyl carbons, as well as the carbons of the thiazole ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for 4-Ethyl-5-methyl-1,3-thiazol-2-amine would include:
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N-H stretching: Around 3300-3500 cm⁻¹ for the amine group.
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C-H stretching: Just below 3000 cm⁻¹ for the alkyl groups.
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C=N stretching: Around 1600-1650 cm⁻¹ for the imine-like bond within the thiazole ring.
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C-N stretching: Around 1250-1350 cm⁻¹.
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C-S stretching: Typically weaker bands in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 4-Ethyl-5-methyl-1,3-thiazol-2-amine, the molecular ion peak ([M]⁺) would be expected at m/z 142. Subsequent fragmentation would likely involve the loss of the ethyl or methyl groups.
Significance and Potential Applications
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of 4-Ethyl-5-methyl-1,3-thiazol-2-amine may confer unique biological activities, making it a valuable candidate for screening in drug discovery programs. The physicochemical properties outlined in this guide are fundamental to understanding its potential as a lead compound and for its further development.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Ethyl-5-methyl-1,3-thiazol-2-amine is classified with the following hazards:
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Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[1]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]
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Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of 4-Ethyl-5-methyl-1,3-thiazol-2-amine based on available computed data and information from analogous compounds. While a lack of extensive experimental data necessitates a degree of prediction, the information presented herein offers a solid foundation for researchers and drug development professionals. The established protocols for experimental determination of these properties, along with the spectroscopic and safety information, provide a comprehensive resource for the scientific community engaged in the study and application of novel thiazole derivatives.
References
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[1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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4-Ethyl-5-methyl-1,3-thiazol-2-amine. (n.d.). PubChem. Retrieved from [Link]
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4-Ethyl-5-methyl-1,3-thiazol-2-amine. (n.d.). PubChem. Retrieved from [Link]
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4-Methyl-5-thiazoleethanol. (n.d.). Solubility of Things. Retrieved from [Link]
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4-methyl-5-(β-hydroxyethyl)thiazole. (2015, May 7). FooDB. Retrieved from [Link]
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4-Ethyl-5-methyl-1,3-thiazol-2-amine. (n.d.). Beijing xh-y tech co., LTD. Retrieved from [Link]
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4-Ethyl-5-methyl-1,3-thiazol-2-amine. (n.d.). Beijing xh-y tech co., LTD. Retrieved from [Link][Link])
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